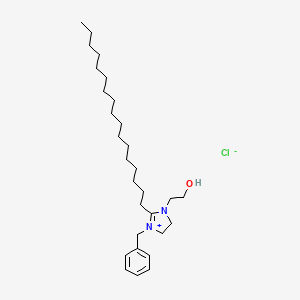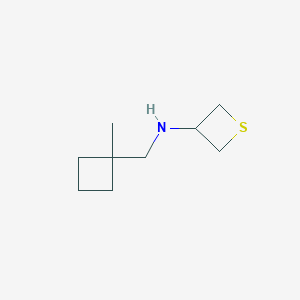
N-((1-Methylcyclobutyl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is a compound that features a thietane ring, a four-membered ring containing a sulfur atom, and a cyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclobutylmethylamine with a thietane precursor under specific conditions. One common method involves the use of a solvent-free ball milling technique, which is an environmentally friendly approach that minimizes the use of solvents . This method involves the mechanical grinding of the reactants, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar mechanochemical methods or other green chemistry approaches to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasound-assisted synthesis are also potential methods for industrial production .
化学反応の分析
Types of Reactions
N-((1-Methylcyclobutyl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
科学的研究の応用
N-((1-Methylcyclobutyl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
作用機序
The mechanism of action of N-((1-Methylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit effects on adrenergic and GABA-ergic neurotransmission, indicating its potential use in neuropharmacology . The compound may also interact with other neurotransmitter systems, such as the serotoninergic system, to exert its effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thietane derivatives and cyclobutyl-containing amines. Examples include:
- Thietan-3-amine hydrochloride
- 2-[3-Methyl-7-(thietan-3-yl)-1-ethylxanth-8-ylthio]acetic acid hydrazide
Uniqueness
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of a thietane ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C9H17NS |
|---|---|
分子量 |
171.31 g/mol |
IUPAC名 |
N-[(1-methylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(3-2-4-9)7-10-8-5-11-6-8/h8,10H,2-7H2,1H3 |
InChIキー |
XTGBNPCPWFARDA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


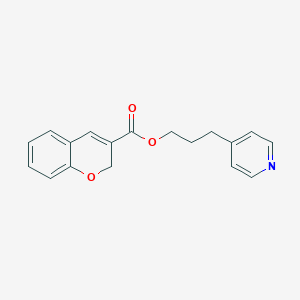

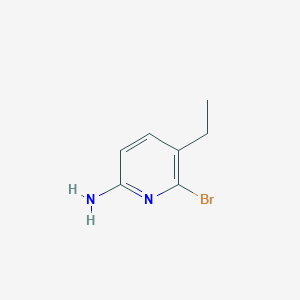
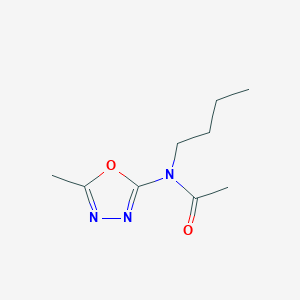
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
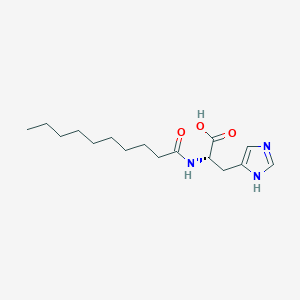
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
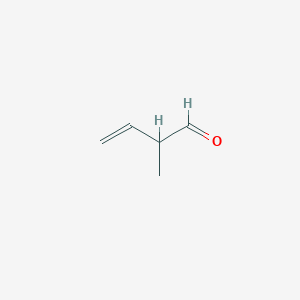

![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
